REACTION_CXSMILES
|
C1[C:6]([CH2:7][C:8]2C=C[C:11]([N:14]=C=O)=CC=2)=[CH:5][CH:4]=[C:3]([N:17]=C=O)[CH:2]=1>C1(C)C=CC=CC=1>[CH:11]#[N:14].[N:17]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:2]
|
Name
|
|
Quantity
|
85 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
62.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Quantity
|
135 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C.
|
Type
|
ADDITION
|
Details
|
after completion of the addition
|
Type
|
CUSTOM
|
Details
|
The product (76 grams) was collected on a filter
|
Type
|
CUSTOM
|
Details
|
The product was purified
|
Type
|
DISSOLUTION
|
Details
|
by dissolving it in acetone
|
Type
|
FILTRATION
|
Details
|
filtering the solution into petroleum ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.75 mol | |
AMOUNT: MASS | 21 g |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |